5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-22-18(23)10-8-15(20-22)12-3-6-14(7-4-12)21-27(24,25)17-11-13(19)5-9-16(17)26-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAMKLUHPCSBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-Fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is critical for evaluating its efficacy in clinical settings. This article synthesizes diverse research findings, including case studies and experimental data, to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
The compound features a sulfonamide group, a methoxy group, and a pyridazinone moiety, contributing to its pharmacological properties. The presence of fluorine enhances its metabolic stability and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following sections detail specific biological activities observed in studies.
Anticancer Activity
A study highlighted the compound's ability to inhibit the proliferation of L1210 mouse leukemia cells with an IC50 in the nanomolar range, indicating potent anticancer properties. The mechanism involves intracellular release of active metabolites that interfere with DNA synthesis pathways .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| L1210 | < 10 | Inhibition of DNA synthesis via FdUMP |
| A431 | < 50 | Induction of apoptosis |
The compound's mechanism primarily involves targeting cellular pathways associated with tumor growth. It is suggested that the inhibition of key enzymes involved in nucleotide metabolism contributes to its anticancer effects .
Study 1: In Vitro Analysis
In vitro studies demonstrated that treatment with 5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide led to significant cell cycle arrest in the G0/G1 phase, indicating its role in halting cancer cell proliferation .
Study 2: Comparative Analysis
A comparative study assessed various analogs of sulfonamide compounds for their anticancer activity. The target compound showed superior activity compared to other analogs, reinforcing the importance of structural components like the pyridazinone ring in enhancing biological efficacy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, which may include:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential active metabolites.
- Excretion : Renal excretion as both unchanged drug and metabolites.
Toxicological assessments indicate low cytotoxicity towards non-cancerous cells at therapeutic concentrations, suggesting a favorable safety profile for further development.
Métodos De Preparación
Formation of N-Methylpyridazine-3,6-Dione
Bromomaleic anhydride (16.95 mmol) reacts with methyl hydrazine sulfate in refluxing water to yield a mixture of N-methylpyridazine-3,6-dione isomers. Trituration with ethyl acetate/ether separates the isomers, with the desired 1-methyl-3,6-dione obtained in 68% yield after crystallization from ethanol.
O-Tosylation and Suzuki Coupling
The 3,6-dione undergoes O-tosylation using tosyl chloride in pyridine at 5°C, forming the tosylate intermediate (89% yield). A Suzuki coupling with 4-bromophenylboronic acid in dimethoxyethane/water (3:1) using Pd(PPh₃)₄ as a catalyst introduces the phenyl group at position 3. This step achieves 85% yield under microwave irradiation at 100°C for 20 minutes.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Methylpyridazinone | Bromomaleic anhydride, methyl hydrazine, H₂O | 68 |
| O-Tosylation | Tosyl chloride, pyridine, 5°C | 89 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C | 85 |
Preparation of 5-Fluoro-2-Methoxybenzenesulfonamide
The benzenesulfonamide moiety is synthesized via sulfonation and amination:
Sulfonation of 5-Fluoro-2-Methoxyaniline
5-Fluoro-2-methoxyaniline reacts with chlorosulfonic acid at 0°C in dichloromethane, yielding the sulfonyl chloride intermediate (92% purity). Quenching with ice-water precipitates the crude product, which is purified via recrystallization from hexane.
Amination to Sulfonamide
The sulfonyl chloride is treated with ammonium hydroxide in tetrahydrofuran at room temperature, forming 5-fluoro-2-methoxybenzenesulfonamide in 78% yield. Excess ammonia ensures complete conversion, with the product isolated via filtration.
Coupling of Pyridazinone-Phenyl and Benzenesulfonamide Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between the pyridazinone-phenyl bromide and the benzenesulfonamide:
SNAr Reaction Conditions
The pyridazinone-phenyl intermediate (0.230 mmol) and 5-fluoro-2-methoxybenzenesulfonamide (0.253 mmol) react in dimethylacetamide (DMA) at 120°C for 12 hours, using cesium carbonate as a base. The reaction achieves 72% yield, with purification via flash chromatography (ethyl acetate/hexane, 1:1).
Characterization Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.62 (d, J = 8.5 Hz, 2H, Ar-H), 7.11 (dd, J = 9.0, 3.0 Hz, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calculated for C₁₉H₁₇FN₃O₄S [M+H]⁺: 426.0921; found: 426.0918.
Optimization and Challenges
Regioselectivity in Pyridazinone Formation
The desymmetrization of bromomaleic anhydride requires precise stoichiometry to favor the 1-methyl isomer. Excess methyl hydrazine shifts the equilibrium toward the undesired 2-methyl byproduct, reducing yield by 15–20%.
Coupling Efficiency
The SNAr reaction’s success depends on electron-withdrawing groups activating the phenyl ring. Introducing the pyridazinone’s carbonyl group enhances reactivity, but competing side reactions necessitate careful temperature control.
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between the pyridazinone-phenyl bromide and benzenesulfonamide using Xantphos as a ligand achieves 65% yield. However, this method requires stringent anhydrous conditions and exhibits lower reproducibility.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 30 minutes reduces reaction time to 2 hours but increases decomposition, limiting yield to 58%.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
- Methodological Answer : Begin with 2-fluorobenzenesulfonyl chloride as the primary starting material. Introduce the methoxy group via nucleophilic substitution under alkaline conditions (e.g., NaH/THF at 0°C). For the pyridazinylphenyl moiety, employ Suzuki-Miyaura cross-coupling using a palladium catalyst to link the pyridazinone ring to the phenyl group. Critical intermediates include the sulfonamide precursor and the pyridazinyl boronic ester. Monitor reaction progress via TLC and HPLC, prioritizing purity (>95%) at each step .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use 1H/13C NMR to resolve aromatic protons (e.g., fluorine coupling patterns: ). For the sulfonamide group, analyze - HMBC to confirm N–S bonding. Employ HRMS (ESI+) to verify molecular weight (, expected ). IR spectroscopy can validate the sulfonamide S=O stretch (~1350 cm) and pyridazinone C=O (~1680 cm) .
Q. What are the critical functional groups influencing reactivity, and how should they be stabilized during synthesis?
- Methodological Answer : The sulfonamide group is prone to hydrolysis under acidic conditions; use anhydrous solvents and inert atmospheres. The pyridazinone ring may undergo unwanted oxidation—add antioxidants (e.g., BHT) during reflux. The fluoro-methoxy moiety requires protection (e.g., tert-butyldimethylsilyl ether) before coupling reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and reduce trial-and-error synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states for sulfonamide formation and pyridazinyl coupling. Use reaction path search algorithms (e.g., GRRM) to identify energy minima and predict side reactions. Validate computational results with microfluidic high-throughput screening (e.g., testing 50+ conditions in parallel) to narrow optimal temperatures (e.g., 80–100°C) and catalysts (e.g., Pd(PPh)) .
Q. How should researchers address discrepancies in biological activity data across different assays?
- Methodological Answer : Perform dose-response validation (IC/EC) in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa). Use comparative statistical analysis (ANOVA with Tukey’s post-hoc test) to identify outliers. Cross-reference with structurally similar compounds (e.g., 2-chloro-6-methoxy analogs) to isolate substituent-specific effects. Publish raw datasets with error margins to enable meta-analyses .
Q. What experimental designs are recommended for elucidating the compound’s enzyme inhibition mechanism?
- Methodological Answer : Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) to measure binding affinity () between the sulfonamide and target enzymes. Pair with molecular docking simulations (AutoDock Vina) to map interactions (e.g., hydrogen bonds with pyridazinone C=O). Validate via site-directed mutagenesis of predicted binding residues .
Q. How can reactor design principles improve scalability of the synthesis?
- Methodological Answer : For continuous flow synthesis , optimize residence time (5–10 min) and pressure (2–3 bar) to enhance yield (>85%). Use membrane reactors to separate byproducts (e.g., unreacted boronic esters) in real-time. Monitor temperature gradients with CFD simulations to avoid hotspots during exothermic steps (e.g., Suzuki coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
